2-amino-1-benzo[1,3]dioxol-5-yl-ethanone Hydrochloride
CAS No.: 38061-34-6
Cat. No.: VC2037422
Molecular Formula: C9H10ClNO3
Molecular Weight: 215.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38061-34-6 |
|---|---|
| Molecular Formula | C9H10ClNO3 |
| Molecular Weight | 215.63 g/mol |
| IUPAC Name | 2-amino-1-(1,3-benzodioxol-5-yl)ethanone;hydrochloride |
| Standard InChI | InChI=1S/C9H9NO3.ClH/c10-4-7(11)6-1-2-8-9(3-6)13-5-12-8;/h1-3H,4-5,10H2;1H |
| Standard InChI Key | XXHCAYKHYVJABF-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)C(=O)CN.Cl |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C(=O)CN.Cl |
Introduction
Chemical Identity and Basic Properties
2-amino-1-benzo dioxol-5-yl-ethanone Hydrochloride is an organic compound with the molecular formula C9H10ClNO3 and a molecular weight of 215.63 g/mol . It is classified as a hydrochloride salt of an amino ketone derivative, featuring a benzodioxole ring system. The compound is registered with the Chemical Abstracts Service (CAS) under the number 38061-34-6 .
Structural Characteristics
The structure of 2-amino-1-benzo dioxol-5-yl-ethanone Hydrochloride comprises several key functional groups that contribute to its chemical behavior and potential biological activities:
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A benzodioxole (methylenedioxy) ring system
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An amino group (-NH2)
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A ketone functional group
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A hydrochloride salt form
The compound's structural formula can be represented as follows:
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C9H10ClNO3 | |
| Molecular Weight | 215.63 g/mol | |
| CAS Number | 38061-34-6 | |
| IUPAC Name | 2-amino-1-(1,3-benzodioxol-5-yl)ethanone;hydrochloride | |
| InChI Key | XXHCAYKHYVJABF-UHFFFAOYSA-N |
Synthesis Methods
The synthesis of 2-amino-1-benzo dioxol-5-yl-ethanone Hydrochloride has been documented in scientific literature with various approaches. The synthetic routes primarily involve reaction sequences starting from appropriate precursors.
Synthetic Routes and Reaction Conditions
One documented method for synthesizing this compound involves reaction with hydrogen chloride, using hydrogen and palladium on activated charcoal in methanol . This approach is typically conducted under specific pressure conditions (approximately 2327.2 Torr) for about 5 hours at ambient temperature .
The synthesis typically yields approximately 85% of the desired product according to published procedures . The reaction can be represented by the following scheme:
| Synthesis Parameter | Condition | Source |
|---|---|---|
| Reagents | Hydrogen chloride, hydrogen, palladium on activated charcoal | |
| Solvent | Methanol | |
| Pressure | 2327.2 Torr | |
| Duration | 5 hours | |
| Temperature | Ambient temperature | |
| Yield | 85% |
Alternative Synthesis Methods
Another potential synthetic approach may involve the reduction of appropriate nitro precursors to form the amino group, followed by conversion to the hydrochloride salt. This method often employs reducing agents such as iron or zinc in acidic conditions.
Biochemical Properties and Mechanism of Action
Cellular Effects
Related compounds containing the benzodioxole moiety have demonstrated potential anticancer activity against various cancer cell lines . Some compounds in this class have been shown to induce apoptosis and cause cell cycle arrest in human cancer cell lines, particularly at the S phase of the cell cycle .
Molecular Mechanisms
At the molecular level, similar compounds have been observed to influence cellular processes through several mechanisms:
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Modulation of microtubule assembly through suppression of tubulin polymerization or stabilization of microtubule structure
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Interaction with enzymes involved in metabolic pathways, potentially influencing their activity and stability
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Binding to specific biomolecules leading to enzyme inhibition or activation
Structure-Activity Relationships
The benzodioxole ring structure present in this compound is particularly interesting from a pharmacological perspective. Compounds containing this structural feature have demonstrated various biological activities, often serving as pharmacophores in medicinal chemistry.
| Biological Effect | Proposed Mechanism | Source |
|---|---|---|
| Cell cycle arrest | Modulation of tubulin polymerization | |
| Apoptosis induction | Interaction with enzymes in apoptotic pathways | |
| Enzyme modulation | Binding to active or allosteric sites |
Research Applications
2-amino-1-benzo dioxol-5-yl-ethanone Hydrochloride has several documented and potential applications in scientific research and development.
Medicinal Chemistry Applications
The compound serves as an important building block in medicinal chemistry, particularly in the development of potential therapeutic agents. Its structural features make it valuable for structure-activity relationship studies and the development of novel pharmacologically active compounds.
Chemical Research
In the field of organic chemistry, this compound functions as a versatile intermediate for various chemical transformations, including:
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Substitution reactions involving the amino group
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Modifications of the ketone functionality
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Derivatization to create more complex molecular structures
Comparison with Similar Compounds
To better understand the properties and potential applications of 2-amino-1-benzo dioxol-5-yl-ethanone Hydrochloride, it is valuable to compare it with structurally related compounds.
Related Benzodioxole Derivatives
Several related compounds share structural similarities:
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2-amino-1-benzo dioxol-5-yl-ethanol Hydrochloride (CAS: 40288-57-1): Features an alcohol group instead of a ketone
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1-(Benzo[d] dioxol-5-yl)ethanone (CAS: 3162-29-6) : Lacks the amino group
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1-(6-Amino-1,3-benzodioxol-5-yl)ethanone (CAS: 28657-75-2) : Has the amino group in position 6 of the benzodioxole ring
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1-(6-hydroxy-1,3-benzodioxol-5-yl)ethanone (CAS: 66003-50-7) : Features a hydroxyl group instead of an amino group
Comparative Properties
The following table compares key properties of 2-amino-1-benzo dioxol-5-yl-ethanone Hydrochloride with related compounds:
Functional Differences
The variations in structure among these related compounds result in significant differences in their chemical reactivity and potential biological activities:
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The presence of the amino group in 2-amino-1-benzo dioxol-5-yl-ethanone Hydrochloride enables nucleophilic reactions and hydrogen bonding
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The hydrochloride salt form enhances water solubility compared to the free base
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The ketone functionality allows for various transformations, including reduction to alcohols and reactions with nucleophiles
Chemical Reactions and Transformations
2-amino-1-benzo dioxol-5-yl-ethanone Hydrochloride can participate in various chemical reactions due to its functional groups.
Types of Reactions
The compound can undergo several types of chemical transformations:
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Nucleophilic Substitution: The amino group can act as a nucleophile in various reactions
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Reduction: The ketone can be reduced to form alcohol derivatives
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Oxidation: The amino group can be oxidized under appropriate conditions
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Salt Formation: The amino group can form salts with various acids
Reduction Reactions
The reduction of the ketone group in this compound can be achieved using various reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding 2-amino-1-benzo dioxol-5-yl-ethanol . This transformation has been documented with related compounds, with yields of approximately 76% reported when using lithium aluminum tetrahydride in tetrahydrofuran/diethyl ether .
Analytical Methods and Characterization
Various analytical techniques are employed for the characterization and quality control of 2-amino-1-benzo dioxol-5-yl-ethanone Hydrochloride.
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information through 1H and 13C NMR
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Infrared (IR) Spectroscopy: Helps identify functional groups including the ketone, amino, and benzodioxole moieties
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Mass Spectrometry: Determines molecular weight and fragmentation patterns
Chromatographic Methods
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High-Performance Liquid Chromatography (HPLC): Used for purity determination and quantification
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Thin-Layer Chromatography (TLC): Employed for reaction monitoring and preliminary purity assessment
Physical Property Measurements
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Melting Point Determination: Provides indication of purity and identity
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Solubility Studies: Characterizes behavior in various solvents
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